![molecular formula C18H17F3N2O3 B2872621 3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone CAS No. 338782-23-3](/img/structure/B2872621.png)

3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

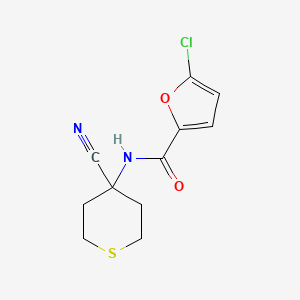

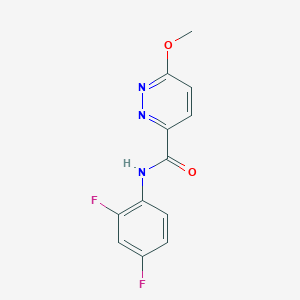

The compound appears to contain a trifluoromethyl group, a benzyl group, and a morpholinocarbonyl group attached to a pyridinone ring . Trifluoromethyl ketones are valuable synthetic targets and are used in the construction of fluorinated pharmacons .

Synthesis Analysis

Trifluoromethyl ketones can be synthesized through various methods . A common method involves the use of triphenylphosphine to activate an electrophilic trifluoromethylthiolating reagent .Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule . The morpholinocarbonyl group and the benzyl group can also influence the molecule’s structure and reactivity .Chemical Reactions Analysis

Trifluoromethyl ketones can participate in various chemical reactions . For example, they can undergo condensation and anti-Michael addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . Trifluoromethyl groups are known to increase the lipophilicity of compounds, which can enhance interactions at nonpolar interfaces .Scientific Research Applications

Chemoselective Catalysis

One notable application of morpholine derivatives is in chemoselective catalysis. For instance, morpholinone- and piperidinone-derived triazolium salts have been utilized to catalyze highly chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes. These reactions have been successful across a wide range of substrates, including substituted benzaldehyde derivatives and aliphatic aldehydes, with catalytic loadings as low as 5 mol% yielding up to 99% product. This demonstrates the compound's potential in facilitating selective organic transformations, which are crucial in synthesizing complex molecules (Langdon, Wilde, Thai, & Gravel, 2014).

Antifungal Activities

Morpholine derivatives have also shown promise in biological applications. N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes, for example, have been synthesized and evaluated for their antifungal activities against major pathogens responsible for plant diseases. These studies contribute to the search for new, effective plant protection agents, with some compounds showing promising results in inhibiting the growth of fungi responsible for significant agricultural losses (Zhou, Yang, Liqun, & Cheng, 2005).

Photoluminescence Studies

In the field of material science, morpholine compounds have been explored for their photoluminescent properties. For instance, the photoluminescence of tetrameric copper(I) iodide complexes with morpholine ligands has been investigated, showing that these complexes exhibit red emission in noncoordinating solvents at room temperature. Such studies are fundamental for the development of new photoluminescent materials for use in lighting, displays, and sensor applications (Vogler & Kunkely, 1986).

Crystal Structure Analysis

The analysis of crystal structures of compounds containing morpholine is another vital area of research. Detailed crystallographic studies have been conducted on molecules like {5-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone. These analyses provide insights into molecular geometry, intermolecular interactions, and the overall stability of the compounds, which are essential for designing molecules with desired physical and chemical properties (Anuradha, Thiruvalluvar, Mahalinga, & Butcher, 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(morpholine-4-carbonyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)14-5-3-13(4-6-14)12-23-7-1-2-15(17(23)25)16(24)22-8-10-26-11-9-22/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFXGBCEFVJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2872539.png)

![5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2872545.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2872547.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide](/img/structure/B2872548.png)

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872549.png)

![3-fluoro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872555.png)

![Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine](/img/structure/B2872558.png)